molecular formula C10H13NO2 B13787477 Dimethylcarbamic acid o-tolyl ester CAS No. 7305-06-8

Dimethylcarbamic acid o-tolyl ester

Cat. No.: B13787477
CAS No.: 7305-06-8
M. Wt: 179.22 g/mol
InChI Key: QKAVMOJYJHTFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylcarbamic acid o-tolyl ester (CAS 24996-52-9) is a carbamate derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. Its structure comprises a dimethylcarbamate group (-OC(=O)N(CH₃)₂) attached to an o-tolyl (2-methylphenyl) ring substituted with a dimethylamino group (-N(CH₃)₂) at the 5-position. Key physicochemical properties include a boiling point of 326.4°C, density of 1.095 g/cm³, and a calculated lipophilicity (XLogP) of 1.6, indicating moderate hydrophobicity .

The compound exhibits physostigmine-like activity, particularly in stimulating intestinal peristalsis and inducing miosis (pupil constriction), as demonstrated in early pharmacological studies . Its stability, attributed to the disubstituted carbamic acid ester structure, enhances its suitability for therapeutic applications .

Properties

CAS No.

7305-06-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2-methylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)13-10(12)11(2)3/h4-7H,1-3H3

InChI Key

QKAVMOJYJHTFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylcarbamic acid o-tolyl ester can be synthesized through several methods, including esterification and transesterification reactions. One common method involves the reaction of o-toluidine with dimethyl carbonate in the presence of a catalyst such as magnesium chloride. The reaction typically occurs under mild conditions and yields the desired ester in high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of dimethylcarbamic acid o-tolyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Esters

Substituted Phenyl Carbamates

Dimethylcarbamic Acid 3-Oxyphenyl-Trimethylammonium Methylsulfate
  • Structure : Features a trimethylammonium group (quaternary nitrogen) on the phenyl ring.
  • Activity: Comparable to physostigmine in stimulating intestinal peristalsis, with miotic activity similar to the reference compound. Notably, its quaternary ammonium group enhances cholinergic activity compared to tertiary amine analogs .
  • Key Difference : The charged ammonium group improves water solubility but may limit blood-brain barrier penetration.
m-Cresyl Methylcarbamate (Metacrate)
  • Structure: Methylcarbamate linked to a meta-methylphenyl (m-tolyl) group (C₉H₁₁NO₂).
  • Activity: Primarily used as an insecticide. Lacks significant anticholinesterase or miotic activity due to the absence of a basic substituent (e.g., dimethylamino group) .
  • Toxicity : High oral toxicity (LDLo in mice: 5 mg/kg), attributed to metabolic release of methyl isocyanate .
3-Acetylphenyl Dimethylcarbamate
  • Structure: Dimethylcarbamate with a 3-acetylphenyl group (C₁₁H₁₃NO₃).
  • Lipophilicity : Lower XLogP (1.2 ) than the o-tolyl ester, suggesting reduced membrane permeability .
  • Applications: Limited pharmacological data; structural modifications like acetyl groups may alter metabolic pathways.

Therapeutic Carbamates

Neostigmine
  • Structure: Dimethylcarbamic acid 3-(dimethylamino)phenyl ester (C₁₂H₁₉N₂O₂⁺).
  • Activity: Potent acetylcholinesterase inhibitor used in myasthenia gravis. The para-dimethylamino group optimizes enzyme binding.
Bambuterol
  • Structure : Bis-dimethylcarbamate of terbutaline (C₁₈H₂₉N₃O₅).
  • Activity : Prodrug converted to terbutaline (β₂-agonist) in vivo. The dual carbamate groups prolong half-life but reduce acute bronchodilator potency .
  • Key Difference : The o-tolyl ester’s single carbamate and aromatic substituent limit its utility as a prodrug but enhance anticholinesterase specificity.

Structural and Functional Analysis

Role of Substituents

  • Basic Groups: The 5-dimethylamino substituent in the o-tolyl ester mimics the trimethylammonium group in physostigmine, enabling strong anticholinesterase activity .
  • Steric Effects : The ortho-methyl group may hinder enzymatic degradation, improving stability compared to para-substituted analogs.
  • Lipophilicity : Higher XLogP (1.6 ) than 3-acetylphenyl dimethylcarbamate (1.2 ) suggests better tissue penetration, critical for central nervous system applications .

Pharmacological Activity

Compound Miotic Activity Intestinal Peristalsis Stimulation Toxicity (LDLo, oral)
Dimethylcarbamic acid o-tolyl ester Similar to physostigmine Comparable to physostigmine Not reported
m-Cresyl methylcarbamate None None 5 mg/kg (mice)
Neostigmine High High Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.